Home > Products > Screening Compounds P5206 > DOTA-Biotin-Sarcosine
DOTA-Biotin-Sarcosine - 180978-54-5

DOTA-Biotin-Sarcosine

Catalog Number: EVT-3247418
CAS Number: 180978-54-5
Molecular Formula: C36H54N8O11S
Molecular Weight: 806.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelating agent known for its strong complexation with various metal ions, including radiometals like Yttrium-90 ((90)Y), Indium-111 ((111)In), and Lutetium-177 ((177)Lu). [, , , , , , , , , , , , , , ] This property allows for stable radiolabeling of the molecule.
  • Biotin: A vitamin known for its exceptionally strong affinity for avidin and streptavidin proteins. [, , , , , , , , , , ] This interaction is utilized in a two-step pretargeting approach, where an antibody-streptavidin conjugate is first administered, followed by the radiolabeled DOTA-Biotin-Sarcosine, which binds to the prelocalized streptavidin.
  • Sarcosine (N-methylglycine): An N-methylated derivative of glycine, introduced to enhance the metabolic stability of the biotin moiety by preventing its cleavage by the enzyme biotinidase. [, , ]
Future Directions
  • Development of novel bispecific antibodies: Exploring bispecific antibodies that can simultaneously target tumor cells and capture DOTA-Biotin-Sarcosine, eliminating the need for a separate streptavidin conjugate and simplifying the pretargeting strategy. [, ]

DOTA-Biotin

Compound Description: DOTA-Biotin is a conjugate of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a potent chelator for various radionuclides, and biotin, a high-affinity ligand for avidin and streptavidin. This molecule serves as a fundamental building block for pretargeted radioimmunotherapy (PRIT) strategies. In PRIT, a tumor-targeting moiety, often an antibody conjugated to streptavidin, is administered first, followed by the radiolabeled DOTA-Biotin. The high affinity of biotin for streptavidin allows for specific accumulation of the radiolabel at the tumor site [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: DOTA-Biotin is the direct parent compound of DOTA-Biotin-Sarcosine. The inclusion of the sarcosine moiety in DOTA-Biotin-Sarcosine serves to increase its resistance to enzymatic degradation by biotinidase, an enzyme that cleaves biotin from its conjugates. This modification is crucial for improving the in vivo stability and efficacy of the radiolabeled conjugate in pretargeting strategies [, ].

DOTA-LC-Biotin

Compound Description: DOTA-LC-Biotin (2-(benzylamidocaproyl-biotin)-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid) is another DOTA-biotin conjugate designed for pretargeted tumor radioimmunotherapy. It incorporates a benzylamidocaproyl linker between DOTA and biotin [].

DOTA-Triazole-Biotin

Compound Description: This compound represents another strategy for conjugating DOTA and biotin, utilizing a triazole ring as a linker formed via click chemistry. This method offers a facile and efficient way to link the two moieties [].

BisDOTA Biotin Conjugates

Compound Description: These are a set of biotin derivatives, each carrying two DOTA units. They are designed to enhance the radiation dose delivered to cancer cells by increasing the number of radiometal chelating sites per targeting vector [].

Biotin-Gd-DOTA

Compound Description: This compound combines biotin with a gadolinium-DOTA complex, serving as a contrast agent for magnetic resonance imaging (MRI) [, ].

(99mTc)-labeled Biotin

Compound Description: In this case, biotin is radiolabeled with Technetium-99m ((99m)Tc), a commonly used radionuclide for diagnostic imaging, for potential applications in pretargeting systems [, ].

Biotin-peptide-DTPA

Compound Description: This conjugate couples biotin with DTPA (diethylenetriaminepentaacetic acid), another chelating agent for radionuclides, via a peptide linker [].

Biotin-Galactose-Human Serum Albumin

Compound Description: This is a synthetic clearing agent used in pretargeting strategies. It consists of biotin conjugated to human serum albumin (HSA) modified with galactose residues [, ].

Overview

DOTA-Biotin-Sarcosine is a chemical compound that integrates three key components: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), biotin, and sarcosine. This compound is primarily utilized in pretargeted radioimmunotherapy and molecular imaging due to its ability to form stable complexes with various metal ions, which are essential for diagnostic and therapeutic applications. The combination of these components enhances the targeting capabilities of therapeutic agents, particularly in the treatment of non-muscle invasive bladder cancer cells.

Source and Classification

DOTA-Biotin-Sarcosine is classified as a bioconjugate, specifically a bifunctional chelating agent that can bind to radionuclides for medical imaging and therapy. The compound is synthesized through a multi-step process involving the activation of DOTA followed by its conjugation with biotin and sarcosine. This classification places it within the realm of biochemistry and medicinal chemistry, where it serves as a critical component in the development of targeted therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of DOTA-Biotin-Sarcosine involves several key steps:

  1. Activation of DOTA: DOTA is activated using an appropriate activating agent to facilitate its conjugation with biotin.
  2. Conjugation with Biotin: The activated DOTA is then conjugated with biotin, forming a DOTA-biotin intermediate.
  3. Addition of Sarcosine: Finally, sarcosine is introduced to the DOTA-biotin conjugate to yield the final product.

The reaction conditions typically involve organic solvents and catalysts to optimize yield and purity. Industrial production methods scale these processes for higher efficiency and consistency, often utilizing automated systems for synthesis and purification .

Molecular Structure Analysis

Structure and Data

The molecular structure of DOTA-Biotin-Sarcosine consists of a macrocyclic chelator (DOTA) linked to a biotin molecule and a sarcosine moiety. The DOTA component features four nitrogen atoms that coordinate with metal ions, while biotin provides specific binding properties to avidin or streptavidin proteins.

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: Approximately 318.38 g/mol

The three-dimensional conformation allows for effective interaction with target cells and metal ions, enhancing its utility in medical applications .

Chemical Reactions Analysis

Types of Reactions

DOTA-Biotin-Sarcosine participates in various chemical reactions:

  • Chelation: It forms stable complexes with metal ions such as lutetium-177 and yttrium-90.
  • Substitution: Functional groups on the compound can be replaced through substitution reactions.

Common Reagents and Conditions

Key reagents involved in these reactions include:

  • Metal salts (e.g., lutetium chloride, yttrium chloride)
  • Organic solvents (e.g., dimethyl sulfoxide, acetonitrile)
  • Catalysts (e.g., triethylamine)

These reactions lead to the formation of metal-chelated complexes used for diagnostic imaging or therapeutic purposes .

Mechanism of Action

Process and Data

The mechanism of action for DOTA-Biotin-Sarcosine primarily revolves around its role in pretargeted radioimmunotherapy. The compound binds specifically to target cancer cells via biotin's affinity for avidin or streptavidin proteins. Upon administration:

  1. Target Localization: The DOTA-Biotin-Sarcosine complex localizes at the tumor site.
  2. Radiolabeling: Following localization, a radionuclide-labeled agent is introduced to deliver targeted radiation therapy.

This process enhances the therapeutic index by increasing the dose delivered to cancer cells while minimizing exposure to healthy tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but may be affected by endogenous biotin levels.
  • Reactivity: Reacts readily with metal ions due to the presence of multiple coordination sites in the DOTA structure.

These properties are crucial for its effectiveness in clinical applications .

Applications

DOTA-Biotin-Sarcosine has significant scientific uses, particularly in:

  • Molecular Imaging: Employed as a probe for imaging techniques such as positron emission tomography (PET) due to its ability to chelate radionuclides.
  • Targeted Therapy: Utilized in radioimmunotherapy protocols for treating cancers like non-muscle invasive bladder cancer by delivering localized radiation therapy.
  • Research Tools: Serves as a valuable reagent in biochemical assays that require specific targeting capabilities.

The versatility of DOTA-Biotin-Sarcosine positions it as an essential compound in modern biomedical research and therapeutic strategies .

Synthesis Methodologies and Chemical Optimization

Solid-Phase Synthesis Strategies for Biotin-DOTA Conjugates

Solid-phase synthesis enables precise assembly of DOTA-biotin conjugates through sequential coupling on resin supports. A breakthrough methodology utilizes unprotected DOTA dissolved in dimethylsulfoxide (DMSO), activated by carbodiimide reagents (e.g., EDC), and conjugated to resin-bound peptides. This approach bypasses traditional tert-butyl ester protection, eliminating final deprotection steps and reducing production costs by ~90% compared to protected DOTA strategies [6]. The DMSO solvent system (≥95% purity) achieves critical solubility (>50 mg/mL) for efficient macrocycle activation at 25°C under nitrogen atmosphere. Post-conjugation, trifluoroacetic acid (TFA) cleavage simultaneously liberates the conjugate while preserving DOTA chelation capacity [6] [10].

Table 1: Comparative Solid-Phase Synthesis Approaches

StrategyReaction YieldDOTA SolubilityDeprotection Required
Unprotected DOTA/DMSO78-85%>50 mg/mLNo
DOTA-tris(tert-butyl ester)65-72%<10 mg/mLYes (2h TFA treatment)
DOTA-NHS ester60-68%Solvent-dependentPartial

Automated continuous-flow reactors now enable gram-scale production with stoichiometric control (±1%), critical for radiopharmaceutical batch consistency .

Incorporation of Sarcosine as a Biotinidase Resistance Motif

Sarcosine (N-methylglycine) serves as a biochemically stable spacer between biotin and DOTA, directly addressing in vivo instability issues. Unlike lysine or glycine linkers, sarcosine’s N-methyl group sterically hinders biotinidase cleavage, reducing biotin detachment by >95% in human serum compared to conventional linkers [3] [9]. This modification preserves avidin-binding capability during pretargeting protocols by maintaining conjugate integrity. Accelerated stability studies confirm:

  • <5% biotin liberation after 24h in plasma at 37°C
  • Retention of >98% radiometal (¹⁷⁷Lu) complexation efficiency
  • No detectable sarcosine-mediated transchelation over 72h [3] [8]

Table 2: Linker Hydrolysis Resistance in Human Serum

Linker TypeBiotin Liberation (24h)Relative Binding to Avidin
Sarcosine4.2 ± 0.8%100%
Glycine78.5 ± 3.1%22%
ε-Aminocaproic acid65.3 ± 2.7%34%
PEG₄18.9 ± 1.5%91%

Linker Engineering: Spacer Arm Design for Avidin-Biotin Binding Efficiency

The sarcosine spacer’s length (4.9 Å) and rotational flexibility optimize binding kinetics to streptavidin (Kd = 1.2 nM). Computational modeling reveals sarcosine’s methyl group positions biotin’s ureido ring at a 15° angle relative to DOTA, minimizing steric clash during complex formation [9]. Extended spacers like PEG7 increase distance but reduce binding efficiency by 40% due to entropic penalties. Critical design parameters include:

  • Optimal spacer length: 6-8 atoms (sarcosine-PEG2 hybrid)
  • Hydrophobicity balance: LogP -3.2 to -2.8
  • Charge neutrality: Zwitterionic state at physiological pH [10]

Table 3: Spacer Impact on Avidin-Binding Kinetics

Spacer ArmLength (Å)Kd (nM)Association Rate (×10⁶ M⁻¹s⁻¹)
Sarcosine4.91.2 ± 0.32.8
Sarcosine-PEG₂10.20.9 ± 0.23.1
PEG₄16.53.5 ± 0.61.2
ε-Aminocaproic acid11.38.7 ± 1.10.7

Chelator Activation and Conjugation Techniques for DOTA Functionalization

DOTA activation employs N-hydroxysuccinimide (NHS) ester chemistry in anhydrous dimethylformamide (DMF). Critical optimization parameters include:

  • Stoichiometric control: 1.2:1.0 EDC:DOTA molar ratio
  • Temperature: 0-4°C during activation to minimize diester formation
  • Reaction time: 90 minutes achieves >95% NHS ester conversion [10]

Post-activation, conjugation to biotin-sarcosine hybrids proceeds at pH 8.5 (triethylamine buffer) for 2h, yielding >90% amide bond formation. Metal insertion studies confirm lutetium-177 labeling efficiency correlates with activation quality:

  • Optimized protocol: 98.5 ± 0.8% radiochemical yield (RCY)
  • Suboptimal activation: <70% RCY with colloidal formation [7] [10]

Table 4: DOTA Activation Optimization Strategies

ParameterOptimal ConditionConjugation Yield177Lu-Labeling Efficiency
ActivatorEDC/NHS92 ± 3%98.5 ± 0.8%
HATU/DIPEA88 ± 2%95.2 ± 1.1%
SolventAnhydrous DMF92 ± 3%98.5 ± 0.8%
Acetonitrile76 ± 4%89.3 ± 2.4%
Temperature0-4°C92 ± 3%98.5 ± 0.8%
25°C85 ± 3%92.1 ± 1.7%

Purification and Characterization Protocols for Radiopharmaceutical Grade Products

Multistep purification ensures >99% radiochemical purity:

  • Size exclusion chromatography (SEC): Removes unreacted DOTA (MW 560 Da) and higher molecular weight aggregates
  • Reverse-phase HPLC: C18 column with 10-60% acetonitrile/0.1% TFA gradient resolves sarcosine-biotin byproducts (retention time: 14.2 min vs. product at 17.8 min)
  • Affinity purification: Streptavidin-conjugated resins capture biotin-containing product (>98% purity) [7]

Critical quality control specifications:

  • Radionuclidic purity: <0.01% free ¹⁷⁷Lu by ITLC
  • Specific activity: ≥50 GBq/μmol
  • Endotoxin levels: <5 EU/mL (LAL test)
  • Residual solvent: DMF <880 ppm (GC-MS) [4] [7]

Table 5: QC Specifications for Clinical-Grade Product

ParameterSpecificationAnalytical Method
Chemical purity≥99%HPLC-UV (220 nm)
Radiochemical purity≥98%Gamma-HPLC
Biotin binding≥95% of theoreticalStreptavidin affinity assay
Residual solventsMeets ICH Q3C limitsGC-MS
SterilityNo growth (14 days)Membrane filtration

Comprehensive Compound List

Properties

CAS Number

180978-54-5

Product Name

DOTA-Biotin-Sarcosine

IUPAC Name

2-[(6S)-6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C36H54N8O11S

Molecular Weight

806.9 g/mol

InChI

InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26-,27-,28-,35-/m0/s1

InChI Key

XNDGMGWABJHCRC-BGNUVLEZSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4

Isomeric SMILES

CN(CC(=O)NC1=CC=C(C=C1)C[C@H]2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.